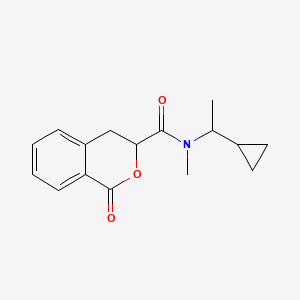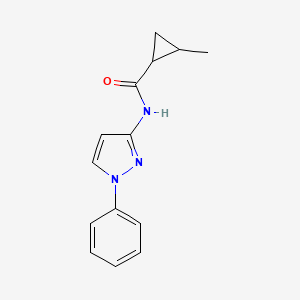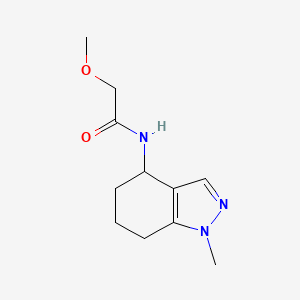
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA belongs to the class of acetamide compounds and has a molecular formula of C14H16N2O.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit cytotoxic effects on cancer cells, making it a potential treatment for cancer. 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide in lab experiments is its potential as a safe and effective therapeutic agent. Its low toxicity profile makes it a suitable candidate for further study in animal models and clinical trials. However, one limitation of using 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide and its potential for use in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide involves the reaction of 2-acetylamino-4-methylphenylboronic acid with 1-methyl-1H-pyrazol-4-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide.
Scientific Research Applications
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to have potential as a treatment for cancer, as it exhibits cytotoxic effects on cancer cells.
properties
IUPAC Name |
2-(2-methylphenyl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-5-3-4-6-11(10)7-13(17)15-12-8-14-16(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPKRZSNQBINLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)




![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)
